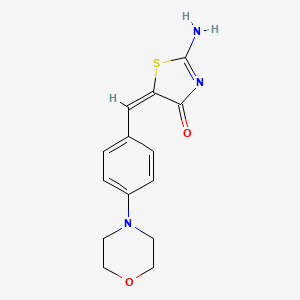
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-one
Overview
Description
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-one, also known as Mito-apocynin, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic properties. This compound belongs to the thiazolidinone family and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen involves the inhibition of NADPH oxidase, which is an enzyme responsible for the production of reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, 2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen reduces the production of ROS and protects cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen has been shown to have several biochemical and physiological effects in cells and animal models. It reduces oxidative stress, inflammation, and cell death in various tissues. It also improves mitochondrial function and energy metabolism in cells. In addition, it has been shown to reduce the incidence and severity of various diseases in animal models.
Advantages and Limitations for Lab Experiments
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. It has been shown to be effective in various cell types and animal models. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen. These include the optimization of its synthesis method, the investigation of its potential use in combination with other drugs, the exploration of its pharmacokinetics and pharmacodynamics, and the development of novel derivatives with improved properties. In addition, further studies are needed to elucidate its mechanism of action and its potential use in the treatment of various diseases.
In conclusion, 2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen is a synthetic compound with promising therapeutic properties that has been extensively studied in various scientific research applications. Its mechanism of action involves the inhibition of NADPH oxidase, which reduces oxidative stress and inflammation in cells. It has several advantages for lab experiments, but its limitations include its low solubility and potential toxicity. Further research is needed to fully understand its potential use in the treatment of various diseases.
Scientific Research Applications
2-imino-5-(4-morpholin-4-ylbenzylidene)-1,3-thiazolidin-4-onen has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes.
properties
IUPAC Name |
(5E)-2-amino-5-[(4-morpholin-4-ylphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c15-14-16-13(18)12(20-14)9-10-1-3-11(4-2-10)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H2,15,16,18)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQADOCRAMSUKM-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



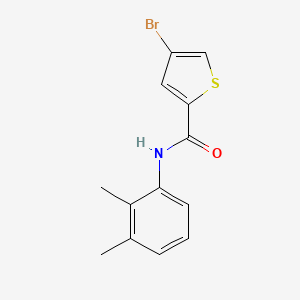
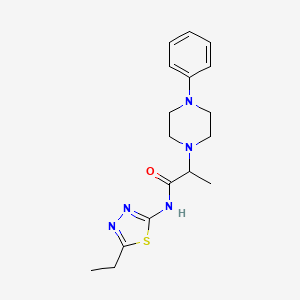
![2,4-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4699056.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-propylmethanesulfonamide](/img/structure/B4699058.png)
![1-[3-({[5-(4-ethoxybenzyl)-4,6-dihydroxy-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4699063.png)
![N-{3-[(2-chlorobenzyl)thio]-1,2,4-thiadiazol-5-yl}nicotinamide](/img/structure/B4699067.png)
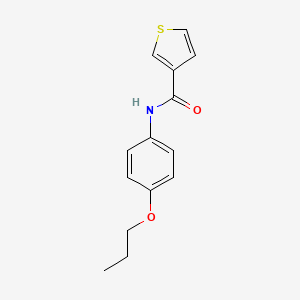
![2-{[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4699079.png)
![N-(4-chlorobenzyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4699087.png)
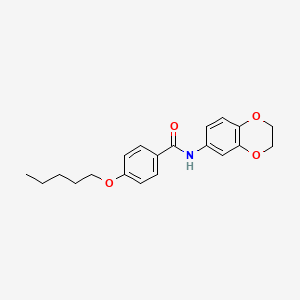
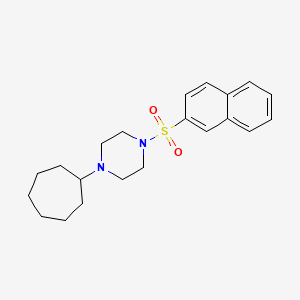
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4699121.png)
![methyl 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4699128.png)
![2-({[(2-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4699147.png)